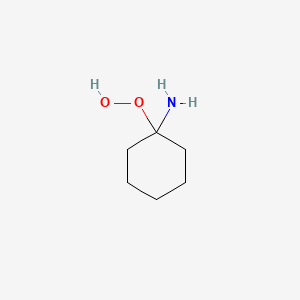
1-Aminocyclohexyl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Aminocyclohexyl hydroperoxide (ACHP) is an organohydroperoxide characterized by a cyclohexane backbone substituted with an amine (-NH₂) group and a hydroperoxide (-OOH) group. Hydroperoxides are known for their roles in oxidation reactions, radical-mediated processes, and biological oxidative stress pathways. ACHP’s amino group may enhance its solubility in polar solvents and influence its stability or catalytic behavior compared to non-aminated analogs. Potential applications include organic synthesis (e.g., oxidation of active methylene/methyl groups) and biomedical research (e.g., reactive oxygen species (ROS) generation), though explicit data on ACHP requires extrapolation from structurally related compounds .
Comparison with Similar Compounds
tert-Butyl Hydroperoxide (t-BuOOH)
- Structure : (CH₃)₃COOH.
- Reactivity : Widely used as an oxidizing agent in organic synthesis. demonstrates its efficacy in oxidizing active methyl groups of N-heteroaromatic compounds when combined with SeO₂, yielding aldehydes or carboxylic acids in moderate to good yields.
- Stability : Less prone to spontaneous decomposition than H₂O₂ due to steric hindrance from the tert-butyl group.
- Applications : Industrial oxidations, polymerization initiator.
Cumene Hydroperoxide (CHP)
- Structure : C₆H₅C(CH₃)₂OOH.
- Reactivity : Generates ROS (e.g., in , CHP and H₂O₂ pre-treatment protected against chemotherapy-induced alopecia in rats).
- Stability : Sensitive to heat and light, requiring careful storage .
- Applications: Production of phenol and acetone via the Hock rearrangement; ROS studies in dermatology .
Hydrogen Peroxide (H₂O₂)
- Structure : H₂O₂.
- Reactivity: Endogenously produced ROS with broad oxidative applications. highlights its equivalence to CHP in protecting hair follicles, though it is less stable and more prone to rapid decomposition.
- Applications : Disinfectant, bleaching agent, and low-cost oxidant in laboratories.
2-Hydroperoxy-1,3-Dicarbonyl Compounds
- Structure : 1,3-dicarbonyl backbone with a hydroperoxide group.
- Reactivity : Mn(III)-catalyzed autoxidation forms hydroperoxide intermediates, which can degrade to hydroxylated products under specific conditions ().
- Stability : Sensitive to transition metal catalysts (e.g., Mn(OAc)₃ converts hydroperoxides to alcohols at 23°C) .
Data Table: Key Properties of Hydroperoxides
Research Findings and Mechanistic Insights
- Oxidation Efficiency : t-BuOOH outperforms H₂O₂ in controlled oxidations due to slower decomposition, as shown in ’s SeO₂-mediated reactions .
- Catalytic Conversion : Mn(III) catalysts convert hydroperoxides (e.g., pyrazolidinedione derivatives) to alcohols at ambient temperatures, suggesting ACHP could undergo similar metal-mediated transformations .
- Environmental Impact : Hydroperoxides like C97OOH and C98OOH contribute significantly to aerosol-phase organic compounds, highlighting environmental persistence (). ACHP’s volatility and atmospheric behavior remain unexplored but could align with ELVOC dynamics () .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-hydroperoxycyclohexan-1-amine |
InChI |
InChI=1S/C6H13NO2/c7-6(9-8)4-2-1-3-5-6/h8H,1-5,7H2 |
InChI Key |
FQGKEACLTMRPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















